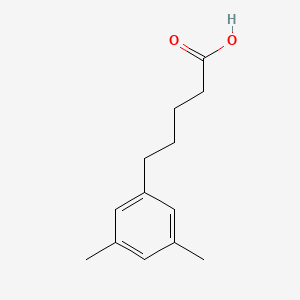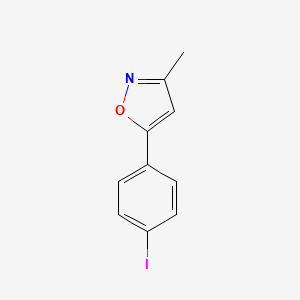
5-(4-Iodophenyl)-3-methylisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Iodophenyl)-3-methylisoxazole is an organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of an iodine atom on the phenyl ring makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Iodophenyl)-3-methylisoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-iodobenzaldehyde with hydroxylamine to form the corresponding oxime, followed by cyclization with acetic anhydride to yield the isoxazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Iodophenyl)-3-methylisoxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl compounds.
Oxidation and Reduction: The isoxazole ring can be subjected to oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids.
Heck Reaction: Uses palladium catalysts and alkenes.
Oxidation: Uses oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Uses reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Biaryl Compounds: Formed through coupling reactions.
Hydroxylated Products: Formed through oxidation reactions.
Reduced Isoxazoles: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
5-(4-Iodophenyl)-3-methylisoxazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 5-(4-Iodophenyl)-3-methylisoxazole is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom may enhance its binding affinity to certain targets, thereby modulating biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Iodophenol: An aromatic compound with similar iodine substitution but different functional groups.
2,5-Dimethoxy-4-iodophenylamine: A compound with similar iodine substitution but different core structure.
5-(Benzothiazol-2-yl)-1-(4-iodophenyl)-3-phenyl-6-vinyl(phenyl)verdazyls: Compounds with similar iodine substitution and additional functional groups.
Uniqueness
5-(4-Iodophenyl)-3-methylisoxazole is unique due to its isoxazole ring structure combined with the iodine-substituted phenyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H8INO |
|---|---|
Peso molecular |
285.08 g/mol |
Nombre IUPAC |
5-(4-iodophenyl)-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C10H8INO/c1-7-6-10(13-12-7)8-2-4-9(11)5-3-8/h2-6H,1H3 |
Clave InChI |
ZLBFMLXIQKHFMG-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=C1)C2=CC=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Hydrochloride](/img/structure/B13675156.png)

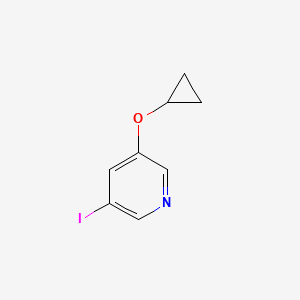
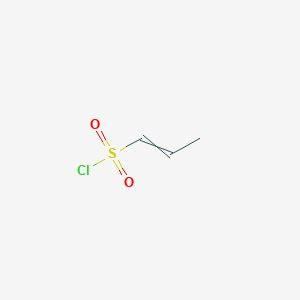
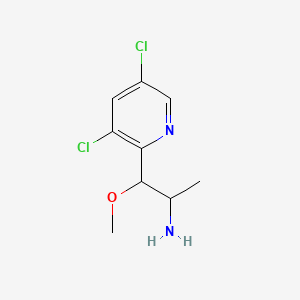
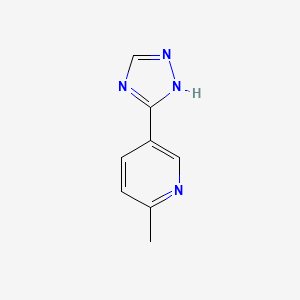

![Ethyl 6-methoxy-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B13675203.png)
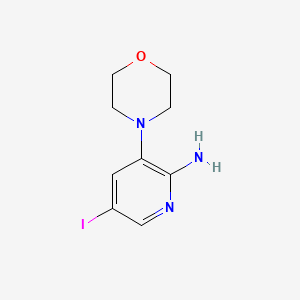
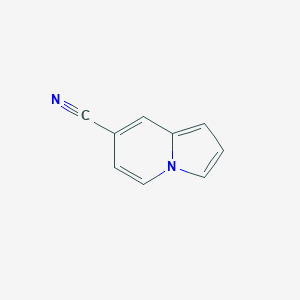
![2-[4-(Trifluoromethoxy)phenyl]imidazole-5-methanol](/img/structure/B13675226.png)
![4-(Methoxycarbonyl)-3-oxobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13675239.png)
